Muristerone a
Overview
Description
Muristerone A is a phytoecdysone compound that occurs naturally in the kaladana plant Ipomoea calonyction . It is an ecdysone analog that acts as an inducer of ecdysone-inducible gene expression systems in mammalian cells and transgenic animals . It stimulates Bcl-XL mRNA transcription and inhibits TRAIL- and hFasL-induced apoptosis in RKO cells .
Molecular Structure Analysis
Muristerone A has a molecular formula of C27H44O8 . It is a phytoecdysone compound, which means it is a plant steroid .Physical And Chemical Properties Analysis
Muristerone A has a molecular weight of 496.6 g/mol . It is soluble in pyridine (10 mg/ml), yielding a clear, colorless to faint yellow solution. It is also soluble in methanol (1 mg/ml) and ethanol (0.5 mg/ml) .Scientific Research Applications
Muristerone A has been utilized in an inducible system to study the proapoptotic activity of Bax mutants in gastrointestinal cancer. It was found that muristerone A induced apoptosis in cells transfected with wild-type BAX, but not in cells with BAX mutants, highlighting the functional significance of mutations at codon 169 of BAX in primary human tumors (Gil et al., 1999).
The compound is used in studies involving the ecdysone receptor (EcR) and ultraspiracle (Usp) nuclear receptors in insects. Muristerone A is used to induce ecdysteroid-dependent transcription in mammalian cells, particularly in the context of analyzing the formation of EcR/Usp complexes (Dutko-Gwóźdź et al., 2008).
In a study on cholesterol and unsaturated fatty acid biosynthesis, muristerone A was used to induce expression of nuclear sterol regulatory element-binding proteins (nSREBPs) in a cell line. This allowed for the exploration of individual roles of each SREBP in lipid synthesis (Pai et al., 1998).
It has been employed to study the interaction of phytoecdysteroid with the ecdysteroid receptor in Drosophila Kc cell line, helping to characterize the receptor and its interaction with ecdysteroids (Landon et al., 1988).
Muristerone A-induced nerve growth factor release from genetically engineered human dermal fibroblasts was studied for potential applications in peripheral nerve tissue engineering. This study demonstrated the in vitro and in vivo bioactivity of NGF released from transfected cells in the presence of Muristerone A (Patrick et al., 2001).
A study on the induction of human high K(M) 5'-nucleotidase in cultured 293 cells used muristerone A to induce nucleotidase activity, which led to changes in ribonucleoside triphosphate pools and cell growth rates (Gazziola et al., 1999).
Another application of muristerone A is in the study of inducible gene expression systems. It was found to be non-toxic across a panel of normal and cancer cell lines, unlike other inducers such as doxycycline (Xie et al., 2008).
Muristerone A was also involved in the development of a suicide gene-therapy strategy based on human caspase 8. The study explored the controlled apoptotic activity of a caspase 8-derived construct, indicating its potential in experimental gene therapy (Carlotti et al., 2005).
Safety And Hazards
When handling Muristerone A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUYAVTHIEHAI-LHBNDURVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959583 | |
Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Muristerone a | |
CAS RN |
38778-30-2 | |
Record name | Muristerone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.